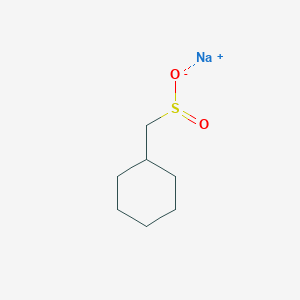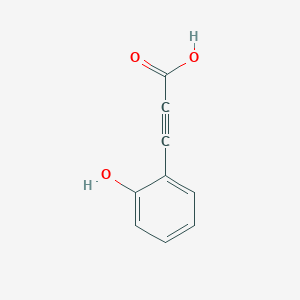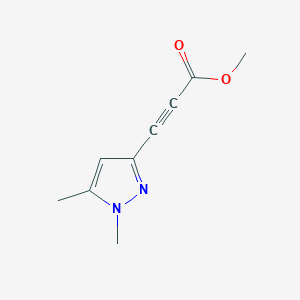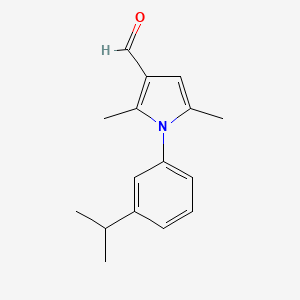
Dimethyl-1,2-oxazole-4-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-1,2-oxazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its sulfonyl fluoride group, which imparts unique chemical properties and reactivity. Sulfonyl fluorides have gained significant attention in recent years due to their applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
准备方法
The synthesis of dimethyl-1,2-oxazole-4-sulfonyl fluoride typically involves the formation of the oxazole ring followed by the introduction of the sulfonyl fluoride group. One common method for synthesizing oxazoles is the cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .
For the sulfonyl fluoride group, direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach. This method involves the generation of fluorosulfonyl radicals from various precursors and their subsequent reaction with the oxazole ring . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Dimethyl-1,2-oxazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Addition Reactions: The compound can undergo addition reactions with various electrophiles and nucleophiles, forming new bonds and functional groups.
Common reagents used in these reactions include sulfuryl fluoride gas, electrophilic fluorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl-1,2-oxazole-4-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in chemical biology for labeling and modifying biomolecules due to its reactive sulfonyl fluoride group.
Industry: The compound is utilized in materials science for the synthesis of advanced materials with unique properties
作用机制
The mechanism of action of dimethyl-1,2-oxazole-4-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Dimethyl-1,2-oxazole-4-sulfonyl fluoride can be compared with other oxazole derivatives and sulfonyl fluorides:
Oxazole Derivatives: Compounds such as 1,3-oxazole and 1,2,4-oxadiazole share the oxazole ring structure but differ in their substitution patterns and reactivity.
Sulfonyl Fluorides: Other sulfonyl fluorides, such as trifluoromethanesulfonyl fluoride and methanesulfonyl fluoride, have similar reactivity but differ in their molecular structure and applications
The uniqueness of this compound lies in its combination of the oxazole ring and sulfonyl fluoride group, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWLAZLQCDOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)





![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile](/img/structure/B13168802.png)




